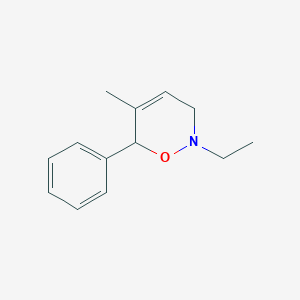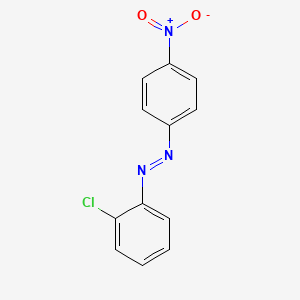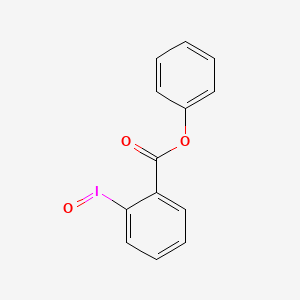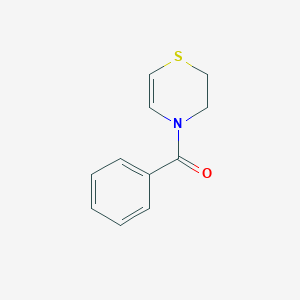
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone is a heterocyclic compound that features a thiazine ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone typically involves the cyclization of an imine with a thiocarboxylic acid. One common method is the cyclization of an imine with a 3-thiocarboxylic acid . The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to the synthesis of thiazine derivatives, aiming to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Scientific Research Applications
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Benzothiazines: These derivatives also contain a thiazine ring and are known for their medicinal properties.
Uniqueness: (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone is unique due to its specific combination of a thiazine ring with a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64416-12-2 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2,3-dihydro-1,4-thiazin-4-yl(phenyl)methanone |
InChI |
InChI=1S/C11H11NOS/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-6,8H,7,9H2 |
InChI Key |
KZHIOZSYPGDCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=CN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


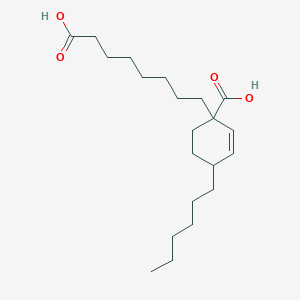
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
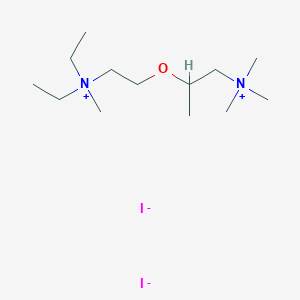
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
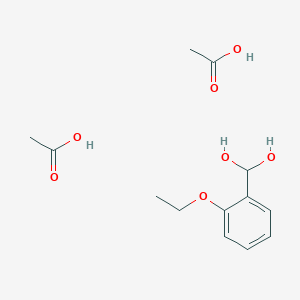
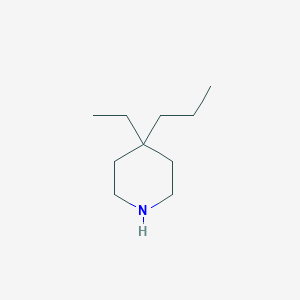


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
